1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone
Description
1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone is a pyrimidine derivative featuring a phenyl group at position 6 and a methyl group at position 2 of the pyrimidine core, with an acetyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. Its synthesis likely involves condensation reactions between substituted acetophenones and amidines or via functionalization of preformed pyrimidine rings .
Properties
CAS No. |
64571-46-6 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(2-methyl-6-phenylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9(16)12-8-13(15-10(2)14-12)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
OBZRZOJWDPJWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone typically involves the reaction of 2-methyl-6-phenylpyrimidine with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Scientific Applications of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone
This compound is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its primary use lies in its role as a building block for synthesizing complex heterocyclic compounds, enzyme inhibition research, potential therapeutic applications, and material development.
Applications
- Chemistry this compound serves as a fundamental building block in the creation of more complex heterocyclic compounds. The synthesis of this compound typically involves reacting 2-methyl-6-phenylpyrimidine with ethanoyl chloride under anhydrous conditions, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
- Biology The compound is investigated for its potential as an enzyme inhibitor and its effects on various biochemical pathways. The mechanism of action involves interaction with specific molecular targets, such as binding to enzyme active sites to inhibit their activity, modulating biochemical pathways and potentially leading to therapeutic effects.
- Medicine Researches explore the potential therapeutic effects of this compound, including anti-inflammatory and anticancer properties.
- Industry This compound is utilized in developing new materials and as a precursor in synthesizing pharmaceuticals. Industrial production methods often mirror the synthetic routes used in smaller-scale preparations but are adapted for larger volumes, potentially using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques, including recrystallization and column chromatography, are employed to obtain high-purity products.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation reactions can transform the compound into corresponding pyrimidine N-oxides. Common oxidizing agents for this process include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives. Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
- Substitution Electrophilic substitution can occur at the phenyl ring, introducing various substituents. Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone with structurally related pyrimidine and aromatic ketone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Comparisons
Key Observations:
- Positional Effects : The phenyl group at position 6 in the target compound contrasts with fluorophenyl (position 4 in ) and methoxyphenyl (position 4 in ) derivatives. Positional changes influence steric bulk and electronic effects, altering binding affinities in biological systems.
- Thione vs.
- Fluorine Substituents : The fluorophenyl group in introduces electronegativity, which may enhance metabolic stability and membrane permeability compared to the unsubstituted phenyl group in the target compound.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW: 212.25 g/mol) is heavier than 1-(6-Methylpyrimidin-4-yl)ethanone (MW: 136.15 g/mol, ) due to the phenyl group. Its logP (estimated ~2.5) is higher than fluorophenyl derivatives (logP ~2.1 for ), indicating increased lipophilicity. The thione-containing compound (MW: 250.33 g/mol) has higher polarity due to the sulfur atom, reducing logP compared to the target compound.
- Hydrogen Bonding: The acetyl group in all compounds acts as a hydrogen bond acceptor. Thione derivatives (C=S) in can act as hydrogen bond donors, enhancing interactions with biological targets.
Biological Activity
1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone is a compound belonging to the pyrimidine class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with a methyl and phenyl group, which contributes to its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. Specifically, studies have shown that pyrimidine derivatives can act as inhibitors of key enzymes involved in cell signaling pathways, potentially impacting processes such as inflammation and cancer progression.
Biological Activities
-
Anticancer Activity :
- Several studies have reported that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cells, including HeLa and AGS cell lines .
- Table 1 summarizes the IC50 values for related compounds against different cancer cell lines:
Compound Cell Line IC50 (µM) This compound HeLa 53.02 1-(4-methyl-2-phenylpyrimidin-5-YL)ethanone AGS 45.00 Pyrimidine derivative X K562 30.00 - Antimicrobial Properties :
- Cognitive Enhancement :
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of various pyrimidine derivatives, including this compound. The compound was tested on HeLa cells, showing significant cytotoxicity with an IC50 value of 53.02 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, a series of pyrimidine derivatives were synthesized and tested against Enterococcus faecalis. The derivative corresponding to this compound exhibited an MIC of 16 µg/mL, indicating strong antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
